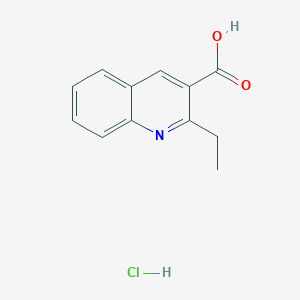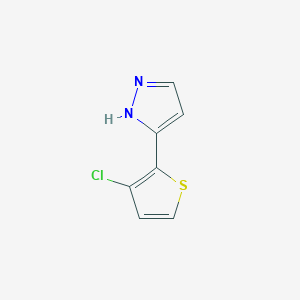
5-(3-Chloro-2-Thienyl)-1H-Pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(3-Chloro-2-Thienyl)-1H-Pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The chloro and thienyl substituents on the pyrazole ring can significantly alter the compound's chemical and physical properties, as well as its biological activity .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the condensation of 1-phenyl-3-methylpyrazol-5-one with different aromatic aldehydes, as demonstrated in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) . Another method includes the reaction of protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus . Additionally, a cascade imination/intramolecular decarboxylative coupling has been described for the synthesis of pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques and quantum mechanical calculations. For instance, the structure of a pyrazoline derivative was confirmed by X-ray diffraction studies, which revealed that the pyrazoline ring adopts an envelope conformation . Similarly, the crystal structure of another pyrazole derivative was determined, showing a twisted conformation between the pyrazole and thiophene rings . Quantum mechanical and spectroscopic investigations, including FT-IR, NMR, and UV-Vis spectroscopy, have been used to study the electronic, vibrational, and structural properties of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bioisosteric replacement of the pyrazole 5-aryl moiety with a 2-thienyl moiety appended with an alkynyl unit has led to the discovery of potent CB1 receptor antagonists . The chloromethyl or chloroethyl substituents at the C3 position of pyrazoles can be used as precursors for nucleophilic substitution reactions to create polyfunctional pyrazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as chloro and thienyl groups can affect the compound's solubility, melting point, and stability. The crystal and molecular structure studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical state and reactivity . The thermal decomposition of these compounds has been studied using thermogravimetric analysis, providing information on their stability under different temperature conditions .
Aplicaciones Científicas De Investigación
Heterocycle Synthesis and Characterization
Research on 5-(3-Chloro-2-Thienyl)-1H-Pyrazole primarily focuses on the synthesis of various heterocyclic compounds. For instance, the compound has been used in the synthesis of thieno[2,3-c]pyrazoles, a novel class of heterocycles. These compounds are synthesized through multistep reactions involving chloronitriles, methyl thioglycolate, and other intermediates, leading to a variety of heterocyclic derivatives (Haider, Farghaly, Al-Mekhlafi, & El-Kashef, 2005). Additionally, the synthesis of unsymmetrical 1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b]thiadiazoles bearing the thieno[2,3-c]pyrazolo moiety from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is another example of its applications (Patil, Kanawade, Bhavsar, Nikam, Gangurde, & Toche, 2014).
Biological Properties Evaluation
Some studies have explored the biological properties of compounds derived from 5-(3-Chloro-2-Thienyl)-1H-Pyrazole. Research includes synthesizing and characterizing new compounds with potential antibacterial and antitumor properties. This involves creating a variety of pyrazole-based compounds and evaluating their biological activity (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Antimicrobial Activity
There's significant interest in the antimicrobial activity of pyrazole derivatives. For example, the synthesis of new pyrazoles and thieno[2,3-c]pyrazoles and their in vitro evaluation for antibacterial and antifungal activity showcase the potential of these compounds in pharmaceutical applications (Bakhite, Geies, & El-Kashef, 2000).
Heterocyclic Compounds with Antimicrobial Evaluation
The synthesis of heterocyclic compounds based on thieno[3,2-c]pyrazole derivative for antimicrobial evaluation represents another area of research. These compounds are synthesized through a series of reactions and tested against various microorganisms, demonstrating moderate to high antimicrobial activity (Aly, 2016).
Synthesis and Characterization of Structural Derivatives
The synthesis and structural characterization of 5-(5‑bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, including spectral and crystallographic studies, is another application. This involves using various spectroscopic techniques to confirm the structure of synthesized compounds (Naveen, Ahmad, Deepa Urs, Lingegowda, Jamalis, Reddy, & Lokanath, 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-chlorothiophen-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXAHRPTUBINPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-Thienyl)-1H-Pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

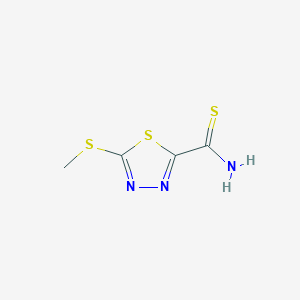
![8-((4-Chlorophenyl)sulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2500803.png)

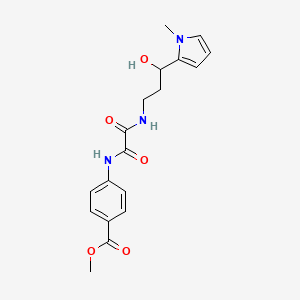
![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)
![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)
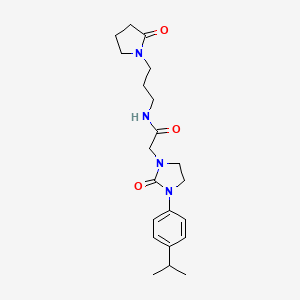
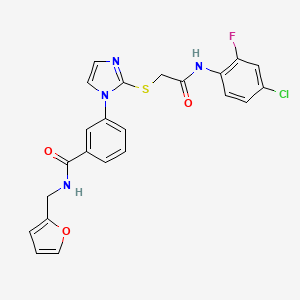
![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)
![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)
![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)
